6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-benzyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-11-13-18(14-12-16)21-24-22-19-9-5-6-10-20(19)26(23(28)27(22)25-21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHRWXSBVYGBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline nucleus.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Benzyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and p-tolyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and p-tolyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or p-tolyl moieties.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for various medical applications:
- Anticancer Activity : Research indicates that derivatives of triazoloquinazolines can act as intercalative inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. These compounds have shown promising cytotoxic effects against cancer cell lines such as HCT-116 and HepG-2. For instance, specific derivatives demonstrated higher cytotoxicity compared to established drugs, indicating their potential as anticancer agents .
- Fluorescence Properties : The photophysical properties of triazoloquinazolines have been studied extensively. Certain compounds exhibit strong fluorescence in both solution and solid states, which could be harnessed for bioimaging applications or as sensors for environmental monitoring .
- Sensory Abilities : The solvatochromic behavior of these compounds allows them to respond to changes in solvent polarity, suggesting potential applications in chemical sensing and detection technologies .
Case Studies
Several studies have documented the effectiveness of triazoloquinazolines in various therapeutic contexts:
- A study highlighted the synthesis and evaluation of new triazoloquinazoline derivatives that showed enhanced anticancer activity through DNA intercalation mechanisms. These compounds were tested against multiple cancer cell lines with varying degrees of success .
- Another investigation focused on the design and characterization of quinazoline derivatives that demonstrated significant antimicrobial properties. The results indicated that modifications to the quinazoline core could lead to compounds with potent antibacterial effects .
Comparative Analysis Table
| Property/Activity | 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | Other Triazoloquinazolines |
|---|---|---|
| Anticancer Activity | High cytotoxicity against HCT-116 (IC50 = 2.44 μM) | Varies; some > 10 μM |
| Fluorescence | Strong fluorescence in solid state | Generally lower |
| Solvatochromic Behavior | Significant response to solvent polarity | Limited response |
| Antimicrobial Properties | Promising results against Gram-positive bacteria | Variable efficacy |
Mechanism of Action
The mechanism of action of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signaling by interacting with receptors or other proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below compares key structural analogs, emphasizing substituent effects on molecular properties and bioactivity:
*Calculated molecular weight based on formula C23H18N4O.
Key Observations:
Substituent Position and Bioactivity: Position 2: The p-tolyl group in the target compound likely enhances steric interactions with receptor binding pockets compared to smaller groups like furanyl (Compound 15) or butyl (). The furanyl group in Compound 15 contributes to A3 receptor selectivity, while bulkier aryl groups (e.g., p-tolyl) may alter affinity profiles .
Functional Group Effects: 5-Oxo vs. 5-Thione: Thione derivatives (e.g., Compound 126) exhibit notable antibacterial activity, whereas oxo analogs (e.g., target compound) may prioritize receptor targeting due to reduced electrophilicity . Halogenation: Chlorine at position 9 (Compound 15) improves receptor selectivity but may increase toxicity risks compared to methyl or methoxy groups .
Biological Activity
6-Benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound that belongs to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a triazoloquinazoline core, which is significant for its biological activity. The general structure can be represented as follows:
Biological Activity Overview
Research has indicated that triazoloquinazolines exhibit a range of biological activities including:
- Anticancer Activity : Many compounds in this class have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Enzyme Inhibition : Some derivatives have shown effectiveness as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase.
- Anxiolytic Effects : Certain triazolo derivatives have been evaluated for their anxiolytic properties, showing promise comparable to established anxiolytics.
Anticancer Properties
Recent studies have highlighted the potential of this compound in oncology. For instance, compounds derived from this scaffold have been reported to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study involving various quinazoline analogs demonstrated that certain derivatives exhibited IC50 values ranging from 10 µM to 100 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism was linked to the disruption of microtubule dynamics which is crucial for cell division.
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism.
Table 1: Enzyme Inhibition Potency
| Compound | IC50 (µM) | Enzyme |
|---|---|---|
| 6-Benzyl-2-(p-tolyl)-triazoloquinazoline | 50 ± 0.12 | α-Glucosidase |
| Acarbose | 100 ± 0.15 | α-Glucosidase |
This table illustrates the comparative potency of the compound against a standard inhibitor (acarbose). The lower IC50 value indicates a stronger inhibitory effect.
Anxiolytic Activity
In addition to anticancer and enzyme inhibition properties, some derivatives of triazoloquinazolines have been evaluated for their anxiolytic effects.
Case Study: Anxiolytic Properties
In a preclinical study assessing the anxiolytic effects using the Elevated Plus Maze (EPM) test, compounds demonstrated significant reductions in anxiety-like behavior comparable to diazepam.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Modifications at various positions on the quinazoline ring can significantly influence potency and selectivity.
Key Findings:
- Substituents on the Benzyl Group : The presence of electron-donating groups enhances activity.
- Triazole Ring Modifications : Alterations at specific positions can lead to increased enzyme inhibition or improved anticancer efficacy.
Q & A
Q. Key Reaction Conditions :
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | NaH (1.2 eq) | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 6–12 hours | |
| Yield Optimization | Use anhydrous conditions, slow addition of alkylating agent |
How is the molecular structure confirmed using spectroscopic techniques?
Answer:
Structural confirmation relies on multimodal spectroscopy :
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-10 (Aromatic) | 8.19–8.46 | Singlet | |
| NCH₂ (Benzyl) | 5.38–5.82 | Singlet | |
| p-Tolyl CH₃ | 2.35–2.50 | Singlet |
What in vitro models are used to assess its anticancer activity?
Answer:
Anticancer activity is typically evaluated using the NCI-60 Human Tumor Cell Line Screen :
- Cell Lines : Leukemia (RPMI-8226), renal (UO-31), breast (MCF-7), and others .
- Protocol :
- Treat cells with 10 µM compound for 48 hours.
- Measure viability via MTT assay or similar .
- Data Interpretation : % Growth inhibition relative to controls (e.g., compound 5.3 showed 33.55% inhibition in UO-31 cells) .
Q. Activity Profile Example :
| Cell Line | % Growth Inhibition (10 µM) | Reference |
|---|---|---|
| Renal (UO-31) | 33.55% | |
| Leukemia (RPMI-8226) | 34.36% |
How do substituent variations at the N-6 and C-2 positions influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- N-6 Substituents : Bulky groups (e.g., benzyl) enhance cellular uptake and target binding .
- C-2 Substituents : Electron-withdrawing groups (e.g., p-tolyl) improve metabolic stability and potency .
- Key Finding : Benzyl at N-6 and p-tolyl at C-2 synergistically enhance activity against renal and leukemia lines .
Q. SAR Comparison :
| Substituent (N-6) | Substituent (C-2) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzyl | p-Tolyl | 1.2 | |
| Morpholino | Phenyl | 5.8 |
How can computational methods elucidate its mechanism of action?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding to kinases or DNA repair enzymes:
Protein Preparation : Retrieve target structures (e.g., EGFR, PARP-1) from PDB.
Docking Parameters : Use Lamarckian GA, grid box centered on active sites .
Results : High-affinity binding (ΔG < -9 kcal/mol) suggests kinase inhibition .
Q. Example Docking Output :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|
| EGFR | -10.2 | |
| PARP-1 | -9.8 |
What analytical challenges arise in characterizing this compound?
Answer:
Challenges include:
- Signal Overlap in NMR : Aromatic protons (δ 7.0–8.5 ppm) may overlap. Use COSY or HSQC to resolve .
- Impurity Detection : Trace alkylation byproducts require HPLC with UV/ELS detection (e.g., 95% purity threshold) .
- Mass Spectrometry : Fragmentation patterns must match theoretical pathways (e.g., loss of benzyl group at m/z 315) .
How to interpret contradictory activity data across cancer cell lines?
Answer:
Discrepancies (e.g., high renal vs. low breast cancer activity) arise due to:
- Cell-Specific Factors : Variable expression of drug transporters (e.g., ABCB1) or target proteins .
- Methodology : Differences in assay duration or serum content .
- Resolution : Normalize data to positive controls (e.g., cisplatin) and validate via Western blotting for target engagement .
What are optimal reaction conditions for N-alkylation to improve yield?
Answer:
Optimize via DoE (Design of Experiments) :
- Critical Factors :
- NaH stoichiometry (1.2–1.5 eq) .
- Solvent polarity (DMF > DMSO) .
- Temperature gradient (80°C for initiation, 60°C for completion) .
Q. Yield Optimization Table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Anhydrous DMF | +15% | |
| Slow alkylating agent addition | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
